molecular formula C11H11FO2 B14321640 Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate CAS No. 103359-61-1

Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate

Cat. No.: B14321640
CAS No.: 103359-61-1
M. Wt: 194.20 g/mol
InChI Key: IFTAXNKNNFEGJN-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(4-fluorophenyl)-2-methylprop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester moiety may also undergo hydrolysis to release active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-methylprop-2-enoate
  • Methyl 3-(4-bromophenyl)-2-methylprop-2-enoate
  • Methyl 3-(4-methylphenyl)-2-methylprop-2-enoate

Uniqueness

Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to target proteins.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTAXNKNNFEGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707625
Record name Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103359-61-1
Record name Methyl 3-(4-fluorophenyl)-2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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